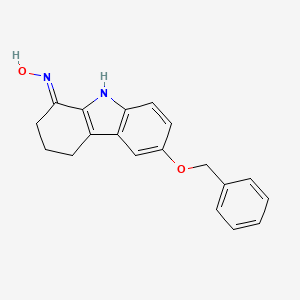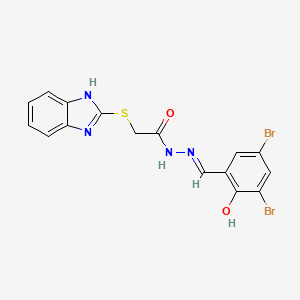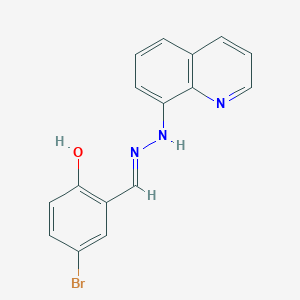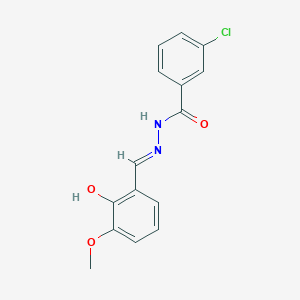
6-(benzyloxy)-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime
Overview
Description
Oximes are a class of organic compounds that contain the >C=N-OH moiety . They are formed by the reaction of an aldehyde or ketone with hydroxylamine . Oximes are valuable in various fields due to their ability to form stable compounds and participate in a variety of reactions .
Synthesis Analysis
The synthesis of oximes typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with hydroxylamine . This reaction is usually carried out in aqueous media and is catalyzed by aniline or phenylenediamine derivatives . The reaction is reliable and versatile due to the mild reaction conditions, high chemoselectivity, and the hydrolytic stability of the oxime bond .
Molecular Structure Analysis
Oximes have a unique molecular structure where the N–O fragment is connected to an organic moiety by a double bond . This structure is different from other classes of N-oxyl radicals, which contain an R2N–O fragment with two single C–N bonds .
Chemical Reactions Analysis
Oximes undergo various chemical reactions. For instance, they can participate in oxidative cyclization, functionalization, and coupling reactions mediated by iminoxyl radicals . The reactions of oximes are classified into intermolecular (oxidation by oxime radicals, oxidative C–O coupling) and intramolecular .
Physical And Chemical Properties Analysis
The physical and chemical properties of oximes depend on their specific structure and the nature of the substituents. They are generally stable compounds and can participate in a variety of chemical reactions due to the presence of the >C=N-OH moiety .
Mechanism of Action
The mechanism of action of oximes involves the reaction of the nitrogen atom with the carbonyl carbon of the aldehyde or ketone . The oxygen atom can also act as a nucleophile, but this leads to a reversible formation of a hemiketal. The reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Safety and Hazards
Future Directions
Recent research has focused on improving the properties of oximes for various applications. For instance, efforts are being made to improve the blood-brain barrier penetration of oximes for the treatment of organophosphorus poisoning . Moreover, the versatility and scope of the oxime ligation are being expanded for rapid bioconjugation to disulfide-rich peptides .
properties
IUPAC Name |
(NE)-N-(6-phenylmethoxy-2,3,4,9-tetrahydrocarbazol-1-ylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c22-21-18-8-4-7-15-16-11-14(9-10-17(16)20-19(15)18)23-12-13-5-2-1-3-6-13/h1-3,5-6,9-11,20,22H,4,7-8,12H2/b21-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZVBZIBLIQDLG-DYTRJAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=NO)C1)NC3=C2C=C(C=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(/C(=N/O)/C1)NC3=C2C=C(C=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{2-[(3,4-dimethoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B3722973.png)

![4-{2-[1-(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)ethylidene]hydrazino}-4-oxobutanoic acid](/img/structure/B3722982.png)
![5-[(2-methyl-1H-indol-3-yl)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3722988.png)
![2-methoxybenzaldehyde [5-(4-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3723009.png)
![2,4-dihydroxybenzaldehyde [5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B3723014.png)

![N-{[(2,4-dichlorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}acetamide](/img/structure/B3723022.png)
![5-({[2-(1H-indol-3-yl)ethyl]amino}methylene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3723044.png)


![5-(diethylamino)-2-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol](/img/structure/B3723065.png)
![2-[(1H-indol-3-ylmethylene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B3723076.png)
